n-Isopropyl-2-((2-nitrophenyl)amino)acetamide
CAS No.:
Cat. No.: VC19938477
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O3 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 2-(2-nitroanilino)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H15N3O3/c1-8(2)13-11(15)7-12-9-5-3-4-6-10(9)14(16)17/h3-6,8,12H,7H2,1-2H3,(H,13,15) |
| Standard InChI Key | YTPYQXRTELDRBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CNC1=CC=CC=C1[N+](=O)[O-] |
Introduction
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is a chemical compound belonging to the class of acetamides. Its molecular formula is C11H15N3O3, and it has a molecular weight of 237.25 g/mol. This compound features an isopropyl group attached to the nitrogen of the acetamide, along with a nitrophenyl group at the second position of the acetamide structure. The unique arrangement of these groups contributes to its distinct chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide typically involves multiple steps, each requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure optimal yield and purity. The specific synthesis pathway may vary depending on the starting materials and desired purity of the final product.
Biological Activity and Potential Applications
The biological activity of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is an area of interest due to its structural features. Compounds with similar structures often exhibit significant antibacterial, antifungal, and anti-inflammatory properties. Preliminary studies suggest that derivatives of nitrophenyl acetamides can interact with various biological targets, including enzymes and receptors involved in disease processes.
| Potential Biological Activity | Description |
|---|---|
| Antibacterial Activity | Interaction with bacterial enzymes |
| Antifungal Activity | Potential inhibition of fungal growth |
| Anti-inflammatory Activity | Interaction with inflammatory pathways |
Interaction Studies
Interaction studies involving n-Isopropyl-2-((2-nitrophenyl)amino)acetamide focus on its binding affinity with biological targets such as proteins and enzymes. Techniques like molecular docking and surface plasmon resonance are employed to assess how effectively the compound interacts with specific receptors or active sites within target molecules. These investigations are crucial for understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with n-Isopropyl-2-((2-nitrophenyl)amino)acetamide, which can provide insights into its uniqueness and potential applications. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Isopropyl-2-((3-nitrophenyl)amino)acetamide | Isopropyl + 3-Nitro Group | Potentially different receptor interactions |
| N-(4-Nitrophenyl)acetamide | No Isopropyl Group | Moderate antibacterial activity |
| N,N-Dimethyl-2-(nitrophenyl)acetamide | Dimethyl Substitution | Different solubility and reactivity |
These comparisons highlight how variations in structure can influence biological activity and chemical behavior, underscoring the uniqueness of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide within its class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume